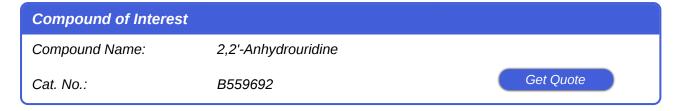


An In-Depth Technical Guide to 2,2'Anhydrouridine Derivatives: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a versatile nucleoside derivative that serves as a crucial building block in the synthesis of a wide array of modified nucleosides with significant potential in medicinal chemistry. Its rigid structure, conferred by the anhydro bridge between the base and the sugar moiety, provides a unique scaffold for the development of antiviral and anticancer agents. This technical guide delves into the core properties of **2,2'-anhydrouridine** derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their biological activities and mechanisms of action.

Basic Properties of 2,2'-Anhydrouridine

2,2'-Anhydrouridine, also known as O²,2'-cyclouridine, is a white to off-white crystalline powder. It is sparingly soluble in water but shows better solubility in polar organic solvents like dimethyl sulfoxide (DMSO). The fundamental physicochemical properties of the parent compound are summarized in the table below.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂ O ₅	[1]
Molecular Weight	226.19 g/mol	[1]
CAS Number	3736-77-4	[1]
Melting Point	234-235 °C	[2]
Appearance	White to off-white powder	[3]

Synthesis of 2,2'-Anhydrouridine Derivatives

The synthesis of **2,2'-anhydrouridine** and its derivatives is a cornerstone of medicinal chemistry research. The parent compound is typically synthesized from uridine through a dehydration reaction.

Experimental Protocol: Synthesis of 2,2'-Anhydrouridine from Uridine

Materials:

- Uridine
- Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)
- Carbonic acid diester (e.g., diphenyl carbonate)
- Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃) (optional, as a base)
- Ethanol
- Acetone (or other suitable organic solvents like dioxane, ethyl acetate, acetonitrile)

Procedure:

 To a solution of uridine in anhydrous DMF or DMA, add a carbonic acid diester as a dehydrating agent. The molar ratio of the carbonic acid diester to uridine is typically between



1.1 and 1.5. A small amount of NaHCO₃ or KHCO₃ can be added.

- Heat the reaction mixture to a temperature between 85-130 °C, with an optimal range of 100-110 °C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (uridine) is consumed. Carbon dioxide is evolved during the reaction.
- After the reaction is complete, recover the solvent under reduced pressure at the reaction temperature.
- To the resulting thick residue, add a mixed solvent system. This can be a mixture of ethanol and another organic solvent such as acetone, dioxane, ethyl acetate, or acetonitrile in a volume ratio ranging from 1:10 to 10:1.
- Stir the mixture at room temperature or with gentle heating to precipitate the 2,2'anhydrouridine as a white solid.
- Cool the mixture in an ice-water bath for 1-2 hours and then collect the precipitate by filtration.
- The crude product can be further purified by heating and soaking in a mixed solvent, followed by cooling and filtration to obtain a chromatographically pure product.

Biological Activities of 2,2'-Anhydrouridine Derivatives

2,2'-Anhydrouridine derivatives have demonstrated a range of biological activities, primarily as antiviral and antitumor agents. Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or their incorporation into nascent DNA or RNA chains, leading to chain termination.

Antitumor Activity

Several derivatives of **2,2'-anhydrouridine** and its cytidine analog, 2,2'-anhydrocytidine (cyclo-C), have been investigated for their anticancer properties.



2,2'-Anhydro-5-ethyluridine (ANEUR): This derivative is a potent inhibitor of uridine phosphorylase.[2][4] By inhibiting this enzyme, ANEUR can potentiate the antitumor activity of other chemotherapeutic agents like 5-fluorouridine (FUR).[4] In a study using murine mammary adenocarcinoma 755 and human colon adenocarcinoma LS174T models, ANEUR significantly enhanced the antitumor effects of FUR.[4]

Compound	Target Enzyme	Ki (app)	Cell Line/Model	Effect	Reference
5-Ethyl-2,2'- anhydrouridin e (ANEUR)	Uridine Phosphorylas e	99 nM	Sarcoma 180 cells	Potentiation of 5- fluorouridine toxicity	[2]
[E]-5-(2- bromovinyl)-2 ,2'- anhydrouridin e ([E]BVANUR)	Uridine Phosphorylas e	450 nM	N/A	Inhibition of uridine phosphorylas e	[2]

Antiviral Activity

Acyl derivatives of 2,2'-anhydrocytidine (cyclo-C) have shown activity against DNA viruses. For instance, 3'-O-decanoyl cyclo-C hydrochloride was found to be effective against herpes simplex virus-induced encephalitis in mice when administered directly to the brain.[5]

While specific EC50 values for a wide range of **2,2'-anhydrouridine** derivatives are not extensively reported in the readily available literature, the existing data on related compounds underscore the potential of this chemical class as antiviral agents. 2-Thiouridine, a related uridine derivative, has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses like Dengue virus (DENV) and SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase.[6][7]

Mechanism of Action: Inhibition of Pyrimidine Salvage Pathway



One of the primary mechanisms through which **2,2'-anhydrouridine** derivatives exert their biological effects is by targeting the pyrimidine salvage pathway. This pathway is crucial for recycling pyrimidine bases and nucleosides to synthesize nucleotides for DNA and RNA synthesis.[8][9][10][11]

Uridine phosphorylase is a key enzyme in this pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. By inhibiting this enzyme, **2,2'-anhydrouridine** derivatives can disrupt the normal flow of pyrimidine metabolism, which can be particularly detrimental to rapidly proliferating cancer cells and viruses that rely on host cell machinery for replication.

Experimental Protocol: Uridine Phosphorylase Inhibition Assay

Principle: The activity of uridine phosphorylase can be measured spectrophotometrically by monitoring the conversion of uridine to uracil, which results in a change in absorbance at a specific wavelength.

Materials:

- Purified uridine phosphorylase
- Uridine (substrate)
- Inorganic phosphate (Pi)
- Buffer solution (e.g., Tris-HCl)
- Test inhibitor (2,2'-anhydrouridine derivative)
- UV-Vis spectrophotometer

Procedure:

 Prepare a reaction mixture containing the buffer, inorganic phosphate, and the test inhibitor at various concentrations.

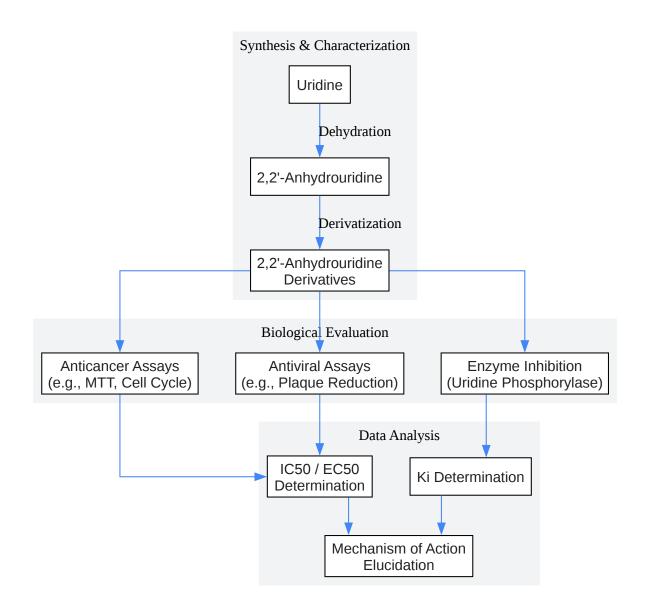


- Add the purified uridine phosphorylase to the reaction mixture and pre-incubate for a specified time.
- Initiate the reaction by adding the substrate, uridine.
- Monitor the decrease in absorbance at a wavelength where uridine and uracil have different extinction coefficients (e.g., 290 nm) over time.
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
- Determine the inhibitory activity of the compound by comparing the reaction rates in the
 presence and absence of the inhibitor. The Ki value can be determined by performing the
 assay at different substrate and inhibitor concentrations and fitting the data to an appropriate
 inhibition model.

Signaling Pathways and Cellular Effects

The disruption of nucleotide metabolism by **2,2'-anhydrouridine** derivatives can lead to various downstream cellular effects, including cell cycle arrest and apoptosis.[12][13][14][15] [16][17][18] By depleting the pool of available pyrimidine nucleotides, these compounds can inhibit DNA and RNA synthesis, which are essential for cell proliferation.[19][20] This can trigger cell cycle checkpoints, leading to arrest in the G1 or S phase, and ultimately induce programmed cell death in cancer cells.

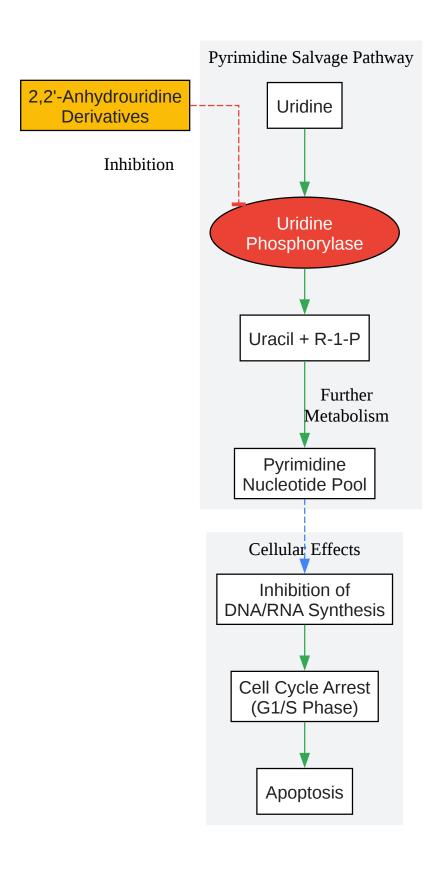




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Caption: Experimental workflow for the synthesis and evaluation of **2,2'-anhydrouridine** derivatives.





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